![molecular formula C18H19N5S B5555446 4-[(4-tert-butylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5555446.png)
4-[(4-tert-butylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound “4-[(4-tert-butylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol” is a unique chemical with the linear formula C18H19N5S . It has a molecular weight of 337.45 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring, which is a type of heterocyclic compound . The compound also contains a pyridinyl group and a tert-butylbenzylidene group .Scientific Research Applications
Anticancer Properties
The triazole-thiol scaffold has shown promise as an anticancer agent. Researchers have explored its ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways. Further investigations into its mechanism of action and potential synergies with existing chemotherapeutic agents are ongoing .
Antioxidant Activity
The presence of a thiol group suggests potential antioxidant properties. Studies have investigated its ability to scavenge free radicals, protect cells from oxidative stress, and mitigate damage caused by reactive oxygen species. Understanding its antioxidant mechanisms could lead to applications in health supplements or functional foods .
Metal Chelation and Coordination Chemistry
The triazole-thiol ligand can form stable complexes with metal ions. Researchers have explored its chelating abilities, especially with transition metals. Applications include catalysis, metal extraction, and designing metal-based drugs. Investigating the coordination behavior of this compound is crucial for optimizing its metal-binding properties .
Biological Imaging and Sensing
Due to its unique structure, this compound may serve as a fluorescent probe or sensor. Researchers have studied its interactions with biomolecules, such as proteins and nucleic acids. Potential applications include cellular imaging, drug delivery, and biosensing platforms. Developing selective and sensitive probes remains an active area of research .
Antifungal and Antibacterial Properties
Triazole derivatives often exhibit antifungal and antibacterial activities. Researchers have evaluated this compound’s efficacy against various pathogens, including fungi and bacteria. Its potential as a novel antimicrobial agent warrants further investigation, especially in the context of drug-resistant strains .
Materials Science and Nanotechnology
The triazole-thiol motif can be incorporated into materials and nanoscale structures. Researchers have explored its use in designing functional materials, such as sensors, coatings, and catalyst supports. Its unique electronic properties and self-assembly behavior make it appealing for nanotechnology applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5S/c1-18(2,3)15-6-4-13(5-7-15)12-20-23-16(21-22-17(23)24)14-8-10-19-11-9-14/h4-12H,1-3H3,(H,22,24)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBFOBXMHNKTCX-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Tert-butylbenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol |
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